2-Chloroadenosine hemihydrate

Descripción general

Descripción

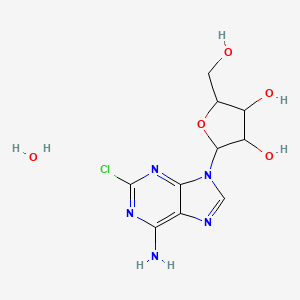

2-Chloroadenosine hemihydrate is an analog of adenosine . It is an adenosine A1 receptor agonist and might possess anti-oxidant property .

Synthesis Analysis

This compound has a molecular formula of C10H12ClN5O4 · 0.5H2O . It is also known as 6-Amino-2-chloropurine riboside . The synthesis process of this compound is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular weight of this compound is 310.69 g/mol . The SMILES string representation isO[C@H]1C@@HC@HC3=C2C(N)=NC(Cl)=N3)O[C@@H]1CO.O[C@H]4C@@HC@HC6=C5C(N)=NC(Cl)=N6)O[C@@H]4CO.O . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 160 °C (dec.) (lit.) . It has a molecular weight of 310.69 .Aplicaciones Científicas De Investigación

Anticancer Potential

2-Chloroadenosine has shown promise as an anticancer agent. It's capable of inducing apoptosis in various cell lines, including human prostate cancer cells. This process occurs either via adenosine receptors or through metabolic transformations leading to nucleotide analogues. These analogues are effective in treating a range of malignancies, showing specificity for cells in the S-phase and inhibiting DNA synthesis. Additionally, 2-Chloroadenosine can sensitize cells to other antineoplastic agents and trigger cell cycle arrest, making it useful in combination therapies (Bellezza, Tucci, & Minelli, 2008).

Synthesis and Industrial Application

The synthesis of 2-Chloroadenosine from commercially available substrates has been developed. This method avoids toxic metal catalysts and offers an attractive route for industrial application due to its efficiency and use of readily available materials (Xia Ran et al., 2016).

Mechanisms in Cell Death

Research has explored the mechanisms of cell death induced by 2-Chloroadenosine in leukemic B-cells. It triggers apoptosis through caspase-3 activation, DNA fragmentation, and other processes. This apoptosis is primarily the result of its intracellular metabolism, leading to ATP depletion and the accumulation of the triphosphate analogue (Bastin-Coyette et al., 2008).

Binding to Adenosine Receptors

2-Chloroadenosine has been used to study the presence of adenosine receptors on rat brain cortical membranes. It revealed the presence of a single binding site, providing insight into adenosine receptor characteristics in the brain (Wu et al., 1980).

Metabolic Activity

This compound can be metabolized by phosphorylation in rat liver cells, leading to the formation of 2-chloro nucleotides. This discovery has implications for understanding its metabolic activities in different cell types (Claeyssens et al., 1988).

Influence on Blood Flow

2-Chloroadenosine, a potent cerebrovasodilator, has shown significant influence on cerebral blood flow. This finding is critical for investigating treatments in traumatic and ischemic brain injury scenarios (Kochanek et al., 2001).

Antiepileptogenic and Anticonvulsant Effects

The compound has exhibited antiepileptogenic properties, preventing the development of epileptic states in animal models. It also acts as an anticonvulsant against kindled seizures, which could have implications for epilepsy treatment (Abdul-Ghani, Attwell, & Bradford, 1997).

Mecanismo De Acción

Target of Action

2-Chloroadenosine hemihydrate, a metabolically stable analog of adenosine, primarily targets adenosine receptors . It acts as an adenosine receptor agonist . The compound has a potent effect on the peripheral and central nervous system .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by binding to them . This binding action results in the activation of these receptors . The activation of adenosine receptors has been associated with various physiological effects, including anticonvulsive activity .

Biochemical Pathways

The activation of adenosine receptors by this compound affects various biochemical pathways. For instance, it has been found to inhibit uridine influx, a process involved in nucleoside transport . It also shows high affinity for nitrobenzylthioinosine binding, a process related to adenosine uptake .

Pharmacokinetics

It is known that the compound is a transported permeant for the nucleoside transporter in human erythrocytes . This suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as an adenosine receptor agonist. For example, it has been used to activate adenosine receptors in the thalamus, generating anticonvulsive activity in a rat model of generalized seizures . This suggests that the compound may have potential therapeutic applications in conditions involving seizures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s transport by the nucleoside transporter in human erythrocytes is enhanced at acidic pH . This suggests that the compound’s action may be more potent in acidic environments, such as those found in certain pathological conditions like ischemia-reperfusion injury .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Chloroadenosine hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is an adenosine A1 receptor agonist . It increases the rate of dopa production in intact pheochromocytoma cells, increases the content of cAMP in the cells, and causes a stable activation of tyrosine hydroxylase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to stimulate the mobilization of minerals and increase the degradation of matrix from bones . It also exhibits a potent lethal effect on mouse macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is an analog of adenosine and binds to adenosine A1, A2A, and A3 receptors . It increases the rate of dopa production in intact pheochromocytoma cells, increases the content of cAMP in the cells, and causes a stable activation of tyrosine hydroxylase .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been tested against pentetrazol-induced convulsions in immature and adult rats. Doses of 1–15 mg/kg i.p. suppressed tonic phase of generalized tonic–clonic seizures (GTCS) in the two youngest groups, whereas GTCS were abolished in older rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an adenosine analogue that is not hydrolyzed by adenosine deaminase

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is reported to be transported by equilibrative nucleoside transporter (ENT), encoded by the SLC29A4 gene, in an acidic pH-dependent manner .

Propiedades

IUPAC Name |

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJEVDOHIWPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639938 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-94-4 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.